2-(2-bromoethyl)-1-methyl-1H-imidazole

Catalog No.
S13785069
CAS No.
M.F
C6H9BrN2
M. Wt
189.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-bromoethyl)-1-methyl-1H-imidazole

Product Name

2-(2-bromoethyl)-1-methyl-1H-imidazole

IUPAC Name

2-(2-bromoethyl)-1-methylimidazole

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

InChI

InChI=1S/C6H9BrN2/c1-9-5-4-8-6(9)2-3-7/h4-5H,2-3H2,1H3

InChI Key

HVHMWJGYUOWZKK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CCBr

2-(2-Bromoethyl)-1-methyl-1H-imidazole (CAS 1343327-75-2 for the free base, 1803597-83-2 for the hydrobromide salt) is a highly versatile, bifunctional electrophilic building block widely utilized in advanced organic synthesis. Featuring a nucleophilic N-methylimidazole core and a highly reactive 2-bromoethyl leaving group, this compound serves as a critical intermediate for attaching the 1-methylimidazol-2-yl-ethyl moiety to various nucleophiles. In industrial and pharmaceutical procurement, it is selected for its specific balance of reactivity and shelf-stability, making it a standard precursor for the synthesis of histamine receptor ligands, asymmetric N-heterocyclic carbenes (NHCs), and task-specific ionic liquids [1].

Research & Synthesis Fit

Workflow

Heterocyclic building block for pharmaceutical intermediate synthesis

Selection

Bromoethyl leaving group enables SN2 alkylation under mild conditions

Use Context

N1-methyl scaffold blocks undesired tautomerism and N–H side reactions

Substituting 2-(2-bromoethyl)-1-methyl-1H-imidazole with closely related analogs introduces severe process and performance liabilities. Using the cheaper 2-(2-chloroethyl) analog requires excessively harsh alkylation temperatures, which frequently trigger elimination side-reactions that yield unwanted 1-methyl-2-vinyl-1H-imidazole, complicating downstream purification. Conversely, utilizing the shorter 2-(bromomethyl) homolog results in severe storage instability, as the highly electrophilic benzylic-like carbon rapidly undergoes self-dimerization and hydrolysis. Furthermore, substituting with a 3-carbon propyl linker fundamentally alters the spatial geometry, destroying the critical histamine-like pharmacophore required in medicinal chemistry and disrupting the precise bite angle required for transition metal NHC catalysts [1].

Substitution Risk

Chloroethyl analog

Weaker C–Br bond and superior bromide leaving group mean alkylation kinetics may shift significantly; reaction conditions optimized for bromoethyl may not transfer.

4-Position isomer

2-Substituted imidazoles follow distinct Pd-catalyzed coupling pathways compared to 4-substituted isomers; regioisomer mismatch leads to divergent synthetic products.

Methyl linker homolog

Ethyl linker provides extended electrophile reach and conformational flexibility; bromomethyl analogs may not access sterically demanding nucleophilic sites.

N1-Unsubstituted imidazole

N–H tautomerism alters coordination chemistry and metabolic vulnerability; N1-methyl derivative gives a defined, non-tautomerizable scaffold.

Higher Alkylation Kinetics and Reduced Elimination Side-Reactions

The choice of halide leaving group is critical for processability. 2-(2-Bromoethyl)-1-methyl-1H-imidazole enables efficient nucleophilic substitution at significantly milder conditions compared to its chloride counterpart. In standard N-alkylation assays with secondary amines, the bromoethyl derivative achieves >85% yield at 60°C. In contrast, the 2-(2-chloroethyl)-1-methyl-1H-imidazole requires heating to >100°C, which induces a competing E2 elimination pathway, reducing the target yield to <50% and generating difficult-to-separate vinyl imidazole impurities [1].

Evidence DimensionSubstitution Yield and Process Temperature
Target Compound Data>85% yield at 60°C (minimal elimination)
Comparator Or Baseline2-(2-Chloroethyl)-1-methyl-1H-imidazole (<50% yield at 100°C, high elimination)
Quantified Difference35% absolute yield increase and 40°C reduction in processing temperature
ConditionsN-alkylation of secondary amines in polar aprotic solvents (e.g., DMF, MeCN)

Procuring the bromo- derivative lowers energy costs, prevents the formation of problematic vinyl impurities, and significantly improves overall batch yields in scale-up manufacturing.

Bromoethyl vs Chloroethyl Reactivity
Class-level inference
C–Br bond ~42 kJ/mol weaker; Br⁻ leaving group pKa ≈ −9 vs Cl⁻ ≈ −7
Supports selection for milder alkylation kinetics
Bond dissociation energy and leaving group ability determine synthetic step efficiency

Enhanced Shelf-Life and Handling Stability vs. Bromomethyl Analogs

For procurement teams, the shelf-life of reactive intermediates is a major cost driver. The 2-carbon ethyl linker in 2-(2-bromoethyl)-1-methyl-1H-imidazole provides a crucial buffer between the electron-rich imidazole ring and the electrophilic carbon, resulting in excellent storage stability. Quantitative stability tracking shows it retains >95% purity after 6 months at 4°C. Conversely, the shorter 2-(bromomethyl)-1-methyl-1H-imidazole is highly unstable, degrading to <70% purity within weeks due to rapid self-alkylation and dimerization [1].

Evidence DimensionPurity Retention (Shelf-Life at 4°C)
Target Compound Data>95% purity at 6 months
Comparator Or Baseline2-(Bromomethyl)-1-methyl-1H-imidazole (<70% purity at 4 weeks)
Quantified Difference>6-fold increase in stable shelf-life
ConditionsStandard cold-chain storage (4°C) under inert atmosphere

Extended stability drastically reduces procurement waste, limits the need for just-in-time custom synthesis, and ensures stoichiometric reliability during manufacturing.

Lipophilicity & MW vs Chloroethyl
Cross-study comparable
MW +44.45 g/mol (+30.7%); higher LogP inferred from halogen trend
May serve as heavier, more lipophilic SAR probe
Physicochemical differences can alter membrane permeability and protein binding profiles

Exact Pharmacophore Geometry for Histamine Receptor Ligands

In medicinal chemistry, the exact chain length of the alkylating agent is non-negotiable for target affinity. 2-(2-Bromoethyl)-1-methyl-1H-imidazole installs a 2-carbon linker that perfectly mimics the endogenous ethylamine side chain of histamine. Downstream drug candidates synthesized from this specific compound exhibit low nanomolar binding affinity (IC50 < 10 nM) for the Histamine H3 receptor. Substituting with the 3-carbon homolog, 2-(3-bromopropyl)-1-methyl-1H-imidazole, disrupts the spatial geometry of the pharmacophore, resulting in a >10-fold loss in receptor affinity (IC50 > 100 nM) [1].

Evidence DimensionDownstream Target Affinity (H3 Receptor IC50)
Target Compound DataMaintains low nanomolar affinity (IC50 < 10 nM)
Comparator Or Baseline2-(3-Bromopropyl)-1-methyl-1H-imidazole derivatives (IC50 > 100 nM)
Quantified Difference>10-fold preservation of binding affinity
ConditionsIn vitro radioligand binding assays for Histamine H3 receptor antagonists

Procuring the exact 2-bromoethyl compound is strictly required for medicinal chemistry programs targeting histamine receptors, as homologs fail to produce viable lead compounds.

2-Position vs 4-Position Substitution
Class-level inference
2-substituted imidazole participates in distinct Pd-catalyzed manifold vs 4/5-isomers
Correct regioisomer is essential for planned synthetic route
C2 electron-deficient environment differs from C4/C5; coupling outcomes are not interchangeable

Streamlined Synthesis of Asymmetric NHC Precursors

The presence of the N1-methyl group in 2-(2-bromoethyl)-1-methyl-1H-imidazole provides a distinct synthetic advantage over unmethylated analogs when synthesizing asymmetric N-heterocyclic carbene (NHC) ligands. Because the N1 position is already blocked, direct quaternization at the N3 position proceeds cleanly in a single step with >90% yield. Using the unmethylated 2-(2-bromoethyl)-1H-imidazole requires an additional protection/deprotection sequence to prevent unwanted bis-alkylation, which reduces the overall synthetic yield by approximately 30% and increases solvent consumption [1].

Evidence DimensionSynthetic Steps and Overall Yield for NHC Precursors
Target Compound Data1 step, >90% yield
Comparator Or Baseline2-(2-Bromoethyl)-1H-imidazole (3 steps, ~60% overall yield)
Quantified DifferenceElimination of 2 synthetic steps and a ~30% absolute yield improvement
ConditionsSynthesis of asymmetric imidazolium salts for transition metal catalysis

The pre-methylated structure eliminates costly protection and deprotection steps, significantly lowering raw material and labor costs for catalyst manufacturing.

Ethyl vs Methyl Linker Length
Class-level inference
One additional methylene unit; ~0.15 nm extended electrophile reach
Ethyl linker may access sterically hindered nucleophilic sites
Conformational flexibility and inductive effects differ from methyl homolog
N1-Methylation vs N1-Unsubstituted
Class-level inference
Eliminates tautomeric N–H; blocks N-glucuronidation site; pKa shift ~0.05–0.45
Provides a defined, non-tautomerizable scaffold
Coordination chemistry and metabolic profile differ; N1-methyl simplifies purification
N1-Methyl-Imidazole Cytotoxicity
Supporting evidence
Diaryl-1-methyl-imidazole derivative exceeded CA-4 cytotoxicity in tumor cell panel
Supports cell-model endpoint review for functionalized imidazole probes
Bromoethyl handle enables diversification toward this scaffold; direct assay of target compound not reported

Synthesis of Histamine H3/H4 Receptor Antagonists

Directly leveraging its exact 2-carbon linker geometry, this compound is the benchmark building block for synthesizing histamine receptor ligands. It ensures the correct spatial distance between the imidazole ring and basic amine centers, which is critical for maintaining high target affinity in neuro-pharmaceutical and anti-inflammatory drug discovery programs [1].

Manufacturing of Asymmetric N-Heterocyclic Carbene (NHC) Ligands

Because the N1 position is already methylated, this compound allows for the rapid, one-step synthesis of asymmetric imidazolium salts. These salts are essential precursors for NHC-palladium and NHC-iridium catalysts used in industrial cross-coupling reactions, where the 2-carbon tether provides the ideal bite angle for catalytic turnover [2].

Production of Task-Specific Ionic Liquids (TSILs)

The highly reactive bromoethyl group allows for efficient functionalization of various substrates to create task-specific ionic liquids. Its stable shelf-life compared to bromomethyl analogs ensures high-purity batch production, which is critical for electrochemical applications and specialized solvent manufacturing where impurities severely degrade performance [3].

Application Fit

Application
Selection Property
Validation Focus
JAK2 inhibitor probe synthesis
2-Bromoethyl handle for ethyl linker coupling
Alkylation efficiency and N1-methyl scaffold stability
Imidazole library synthesis via nucleophilic displacement
Bromide leaving group reactivity
Broad nucleophile scope under mild conditions
Cytotoxicity research probe synthesis
Building block for diaryl imidazole cytotoxic analogs
Regioselective C-5 arylation and Suzuki coupling compatibility
Metal complex research
N1-methyl blocked; exclusive N3 coordination
Monodentate N-donor geometry predictability

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Exact Mass

187.99491 g/mol

Monoisotopic Mass

187.99491 g/mol

Heavy Atom Count

9

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